1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-Tetradecahydroperylene
Overview
Description
1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-Tetradecahydroperylene is a polycyclic aromatic hydrocarbon (PAH) that has been widely used in scientific research due to its unique properties. It is a colorless, crystalline compound that is insoluble in water but soluble in organic solvents.
Scientific Research Applications
Synthesis and Structural Studies
1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-Tetradecahydroperylene and its analogues have been a subject of interest in organic chemistry, particularly in the synthesis of novel compounds and understanding their structural properties. For instance, Penick et al. (2008) demonstrated the synthesis of novel dialkyloxy- and dihydroxyoctahydroperylenes through a tandem Friedel-Crafts alkylation process followed by oxidative aromatization. This research highlights the potential for creating new perylene analogues with unique structural and possibly functional properties (Penick et al., 2008).
Chemical Transformations and Reactions
Studies focused on the chemical transformations and reactions involving perylene derivatives are significant in understanding their reactivity and potential applications. For example, Chou and Ho (2005) investigated [4+2] cycloaddition reactions with 3-sulfolenes, leading to the synthesis of novel indolizidine and quinolizidine compounds. These findings provide insights into the versatility of reactions that perylene derivatives can undergo and their potential in synthesizing complex heterocyclic structures (Chou & Ho, 2005).
Natural Products and Biosynthesis
The study of perylene derivatives extends to natural products and their biosynthesis. Chagas et al. (2016) identified new natural products derived from the endophytic fungus Alternaria tenuissima SS77, including compounds that are structurally related to perylene. This research not only expands the understanding of naturally occurring perylene derivatives but also suggests potential biosynthetic pathways for these compounds (Chagas, Dias, & Pupo, 2016).
properties
IUPAC Name |
1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-tetradecahydroperylene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17/h13-14H,1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEIWHRMTMZKDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCC3=C2C(=C4CCCC5C4=C3CCC5)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50296931 | |
Record name | 1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-Tetradecahydroperylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50296931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-Tetradecahydroperylene | |
CAS RN |
7594-86-7 | |
Record name | NSC112731 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112731 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-Tetradecahydroperylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50296931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.